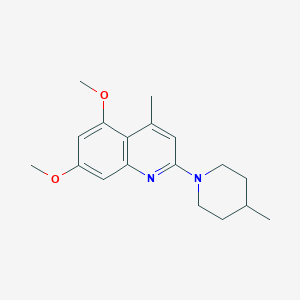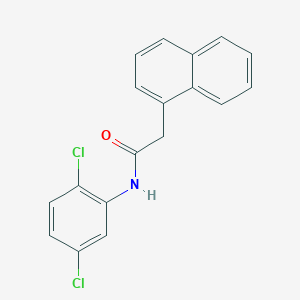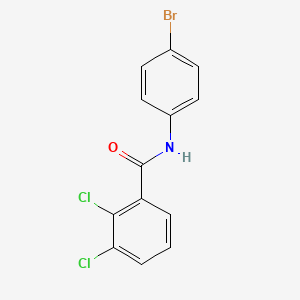![molecular formula C15H12F2N2O3 B5837351 4-[({[(2,4-difluorophenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B5837351.png)
4-[({[(2,4-difluorophenyl)amino]carbonyl}amino)methyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[({[(2,4-difluorophenyl)amino]carbonyl}amino)methyl]benzoic acid, also known as DAPT, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a γ-secretase inhibitor, which means that it can inhibit the activity of the γ-secretase enzyme that is involved in the processing of several important proteins in the body.
科学研究应用
4-[({[(2,4-difluorophenyl)amino]carbonyl}amino)methyl]benzoic acid has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of neurodegenerative diseases, such as Alzheimer's disease. This compound has been shown to inhibit the activity of the γ-secretase enzyme, which is involved in the processing of the amyloid precursor protein (APP) that is implicated in the development of Alzheimer's disease. By inhibiting the activity of γ-secretase, this compound can reduce the production of amyloid beta peptides, which are the main components of the amyloid plaques that are characteristic of Alzheimer's disease.
作用机制
The mechanism of action of 4-[({[(2,4-difluorophenyl)amino]carbonyl}amino)methyl]benzoic acid is based on its ability to inhibit the activity of the γ-secretase enzyme. This enzyme is responsible for cleaving several important proteins in the body, including APP, Notch, and other transmembrane proteins. By inhibiting the activity of γ-secretase, this compound can prevent the cleavage of these proteins and alter their downstream signaling pathways. In the case of Alzheimer's disease, the inhibition of γ-secretase by this compound can reduce the production of amyloid beta peptides and potentially slow down the progression of the disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific cell types and tissues that are being studied. In general, this compound has been shown to alter the processing of several important proteins, including APP and Notch, and can affect a wide range of cellular processes, such as cell proliferation, differentiation, and apoptosis. In the context of Alzheimer's disease, this compound has been shown to reduce the production of amyloid beta peptides and prevent the formation of amyloid plaques in animal models.
实验室实验的优点和局限性
One of the main advantages of using 4-[({[(2,4-difluorophenyl)amino]carbonyl}amino)methyl]benzoic acid in lab experiments is its specificity for the γ-secretase enzyme. This allows researchers to selectively inhibit the activity of this enzyme and study its downstream effects on cellular processes. However, this compound also has some limitations, such as its potential toxicity and off-target effects on other enzymes and signaling pathways. Careful control of experimental conditions and dose optimization is necessary to minimize these effects and obtain reliable results.
未来方向
There are several future directions for research on 4-[({[(2,4-difluorophenyl)amino]carbonyl}amino)methyl]benzoic acid and its potential applications in scientific research. One area of interest is in the development of more specific and potent γ-secretase inhibitors that can selectively target the enzyme without affecting other signaling pathways. Another area of research is in the identification of new targets for this compound and other γ-secretase inhibitors, such as the processing of other transmembrane proteins that are involved in cellular processes. Finally, there is a need for further studies on the safety and toxicity of this compound and other γ-secretase inhibitors, especially in the context of long-term use and potential clinical applications.
合成方法
The synthesis of 4-[({[(2,4-difluorophenyl)amino]carbonyl}amino)methyl]benzoic acid involves a series of chemical reactions that start with the reaction of 2,4-difluoroaniline with phosgene to form 2,4-difluoroanilide. This compound is then reacted with methyl 4-formylbenzoate to form the intermediate product, which is subsequently reacted with glycine to form this compound. The overall synthesis process is complex and requires careful control of reaction conditions and purification steps to obtain high yields of pure this compound.
属性
IUPAC Name |
4-[[(2,4-difluorophenyl)carbamoylamino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O3/c16-11-5-6-13(12(17)7-11)19-15(22)18-8-9-1-3-10(4-2-9)14(20)21/h1-7H,8H2,(H,20,21)(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGDOCXLPLHMBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NC2=C(C=C(C=C2)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5837273.png)
![(5-chloro-1H-benzimidazol-2-yl)[2-(diethylamino)ethyl]amine](/img/structure/B5837277.png)
![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5837292.png)
![N'-[2-(4-methylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5837299.png)
![2-[(2,4-dimethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5837309.png)
![3-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5837315.png)
![N'-[(5-methyl-2-furyl)methylene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5837322.png)




![2-methoxybenzaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5837345.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5837358.png)
